molecular formula C11H15BrO2 B3056251 1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene CAS No. 69821-05-2

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene

Cat. No. B3056251
CAS RN: 69821-05-2
M. Wt: 259.14 g/mol
InChI Key: RLBDOGTWMRAXSI-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene, also known as Mescaline or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic drug. It is found in several cacti species, including Peyote and San Pedro. Mescaline has been used for centuries by indigenous cultures for spiritual and medicinal purposes. In recent years, it has gained attention from the scientific community for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Sulfur-Functionalized Quinone Derivatives

Research by Aitken et al. (2016) explored the bromination of similar compounds to produce various bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This compound was used to create new sulfur-containing quinone derivatives, indicating potential applications in organic synthesis and chemical transformations (Aitken et al., 2016).

Precursor for Norathyriol Synthesis

The study by Jin (2011) describes the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone from trimethoxybenzene, which is a key intermediate for preparing norathyriol. This illustrates the compound's role in synthesizing complex organic molecules, potentially useful in various chemical industries (Jin, 2011).

Preparation of Labelled Compounds for Pharmacokinetics

Wang et al. (1993) synthesized a derivative of dimethoxy-bromobenzene for in vivo pharmacokinetic and pharmacodynamic evaluation. This demonstrates the compound's utility in creating labeled substances for biological and pharmacological research (Wang et al., 1993).

Electron Exchange Polymers

Kun and Cassidy (1962) prepared 2,5-dimethoxy-3,4,6-trimethylstyrene, a derivative closely related to the compound , for polymerization into redox polymers. These polymers have potential applications in materials science and electronics (Kun & Cassidy, 1962).

Formation of Benzyl Benzoates

Amiri-Attou et al. (2008) reported a photoinduced electron transfer reaction using a derivative of the compound to produce benzyl benzoates. This indicates potential applications in photochemistry and organic synthesis (Amiri-Attou et al., 2008).

Future Directions

: Ambeed: 1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene : Efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone. RSC Adv 5:57263–57266. DOI: 10.1039/C5RA09324D : ChemicalBook: 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene

properties

IUPAC Name

1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-6-7(2)11(14-5)9(12)8(3)10(6)13-4/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBDOGTWMRAXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304950
Record name 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69821-05-2
Record name NSC168493
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 1,4-dimethoxy-2,3,5-trimethylbenzene (61.2 g) was dissolved into 350 mL acetic acid (1.0 M) and treated with a solution of Br2 (17.7 mL, 55.1 g,) in 115 mL acetic acid over 1 h. The reaction was stirred for an additional hour and poured over 1.5 l ice. The cloudy solution was filtered and the solids washed 2×200 mL H2O and dried under high vacuum. The product was azeotroped twice from toluene to remove residual acetic acid to give 73.6 g of 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene as a red-brown solid.; Mp 57.2-62.8° C.; 1H NMR (400 MHz, CDCl3) δ=3.75 (s, 3 H), 3.66 (s, 3 H), 2.35 (s, 3 H), 2.22 (s, 3H), 2.17 (s, 3H) ppm.
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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